molecular formula C7H5N3O2S B3430556 5-Nitrobenzo[d]isothiazol-3-amine CAS No. 84987-89-3

5-Nitrobenzo[d]isothiazol-3-amine

Cat. No.: B3430556
CAS No.: 84987-89-3
M. Wt: 195.20 g/mol
InChI Key: LDTCWISGJYTXDC-UHFFFAOYSA-N
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Description

5-Nitrobenzo[d]isothiazol-3-amine is an organic compound with the molecular formula C7H5N3O2S It is characterized by a benzene ring fused to an isothiazole ring, with a nitro group at the 5-position and an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrobenzo[d]isothiazol-3-amine typically involves the nitration of benzo[d]isothiazole followed by amination. One common method includes the following steps:

    Nitration: Benzo[d]isothiazole is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

    Amination: The nitro compound is then subjected to reduction, often using a reducing agent like iron powder in the presence of hydrochloric acid, to convert the nitro group to an amino group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Iron powder with hydrochloric acid, or catalytic hydrogenation.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide, followed by nucleophilic substitution.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to 5-Aminobenzo[d]isothiazol-3-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitrobenzo[d]isothiazol-3-amine has diverse applications across multiple scientific disciplines:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in heterocyclic chemistry.

    Biology: Investigated for its potential as a bioactive molecule. Studies have explored its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Potential applications in drug development due to its ability to interact with various biological targets. Research is ongoing to explore its efficacy and safety as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 5-Nitrobenzo[d]isothiazol-3-amine exerts its effects depends on its specific application:

    Biological Activity: The compound can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. Its nitro and amino groups are key functional groups that facilitate these interactions.

    Chemical Reactivity: The presence of both electron-withdrawing (nitro) and electron-donating (amino) groups on the aromatic ring influences its reactivity, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

  • 2-Amino-5-nitrothiazole
  • 2-Amino-6-nitrobenzothiazole
  • 2-Amino-6-methylbenzothiazole
  • 2-Amino-6-chlorobenzothiazole

Comparison: 5-Nitrobenzo[d]isothiazol-3-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a compound of particular interest for targeted applications.

Properties

IUPAC Name

5-nitro-1,2-benzothiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c8-7-5-3-4(10(11)12)1-2-6(5)13-9-7/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTCWISGJYTXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90233360
Record name 1,2-Benzisothiazol-3-amine, 5-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84387-89-3, 84987-89-3
Record name 5-Nitro-1,2-benzisothiazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84387-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzisothiazol-3-amine, 5-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisothiazol-3-amine, 5-nitro-
Source EPA DSSTox
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Record name 1,2-Benzisothiazol-3-amine, 5-nitro
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.359
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Record name 3-Amino-5-nitrobenzisothiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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